- A N-heterocyclic carbene gold hydroxide complex: a golden synthon, Chemical Communications (Cambridge, 2010, 46(16), 2742-2744

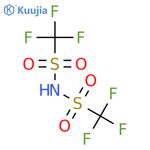

Cas no 951776-24-2 ([1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I))

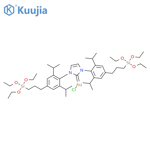

![[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) structure](https://it.kuujia.com/scimg/cas/951776-24-2x500.png)

951776-24-2 structure

Nome del prodotto:[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)

Numero CAS:951776-24-2

MF:C29H37AuF6N3O4S2

MW:866.708759069443

MDL:MFCD22572651

CID:4661164

PubChem ID:329766355

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Proprietà chimiche e fisiche

Nomi e identificatori

-

- IPrAuNTf2

- [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)

- [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN]gold

- [1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)

- 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;bis(trifluoromethylsulfonyl)azanide;gold

- [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN]gold (ACI)

- 951776-24-2

- D95117

- [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-kappaN]gold

-

- MDL: MFCD22572651

- Inchi: 1S/C27H37N2.C2F6NO4S2.Au/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9-21H,1-8H3;;/q2*-1;

- Chiave InChI: SRNIVRFMRMHJTC-UHFFFAOYSA-N

- Sorrisi: [Au].S(C(F)(F)F)([N-]S(C(F)(F)F)(=O)=O)(=O)=O.N1(C=CN(C2C(=CC=CC=2C(C)C)C(C)C)[CH-]1)C1C(=CC=CC=1C(C)C)C(C)C

Proprietà calcolate

- Massa esatta: 866.179538 g/mol

- Massa monoisotopica: 866.179538 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 14

- Conta atomi pesanti: 45

- Conta legami ruotabili: 8

- Complessità: 1050

- Conteggio di unità legate in modo Covalent: 3

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Peso molecolare: 866.7

- Superficie polare topologica: 92.5

Proprietà sperimentali

- Punto di fusione: 202-287 °C (decomposition)

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: 26

-

Identificazione dei materiali pericolosi:

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 79-0245-100mg |

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |

951776-24-2 | min.95% | 100mg |

684.0CNY | 2021-07-08 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601800-100mg |

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |

951776-24-2 | 98% | 100mg |

¥319.0 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1054481-250mg |

Iprauntf2 |

951776-24-2 | 98% | 250mg |

$165 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | K15291-500mg |

(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)((1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methyl)sulfonamido)gold(I) |

951776-24-2 | 500mg |

2772CNY | 2021-05-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 79-0245-500mg |

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) |

951776-24-2 | min.95% | 500mg |

2736.0CNY | 2021-07-08 | |

| abcr | AB425928-100 mg |

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), min. 95%; . |

951776-24-2 | 100 mg |

€78.00 | 2023-07-18 | ||

| abcr | AB425928-500 mg |

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I), min. 95%; . |

951776-24-2 | 500MG |

€281.00 | 2023-07-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 79-0245-100mg |

(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)((1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methyl)sulfonamido)gold(I) |

951776-24-2 | min.95% | 100mg |

684CNY | 2021-05-08 | |

| Frontier Specialty Chemicals | K15291-100 mg |

(1,3-bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)((1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methyl)sulfonamido)gold(I) |

951776-24-2 | 100mg |

$ 48.00 | 2022-11-04 | ||

| AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H60268-1g |

951776-24-2 | 97% | 1g |

¥2320.0 | 2023-09-21 |

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: Benzene ; 6 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ; overnight, rt

1.3 Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ; overnight, rt

1.3 Solvents: Dichloromethane ; 1 h, rt

Riferimento

- Gold(I)-Catalyzed Formation of Naphthalene/Acenaphthene Heterocyclic Acetals, Organic Letters, 2018, 20(4), 954-957

Metodo di produzione 3

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 5 min, rt

Riferimento

- Gold- and Copper-Catalyzed Cycloisomerizations towards the Synthesis of Thujopsanone-Like Compounds, Chemistry - A European Journal, 2011, 17(22), 6214-6220

Metodo di produzione 4

Condizioni di reazione

1.1 Solvents: 1,4-Dioxane ; 10 min

Riferimento

- Why can a gold salt react as a base?, Organic & Biomolecular Chemistry, 2017, 15(37), 7841-7852

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Insights into the Gold-Catalyzed Propargyl Ester Rearrangement/Tandem Cyclization Sequence: Radical versus Gold Catalysis- Myers-Saito- versus Schmittel-Type Cyclization, Chemistry - A European Journal, 2015, 21(41), 14401-14409

Metodo di produzione 6

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 5 min, 23 °C

Riferimento

- Sequential O-H/C-H Bond Insertion of Phenols Initiated by the Gold(I)-Catalyzed Cyclization of 1-Bromo-1,5-enynes, Organic Letters, 2015, 17(8), 1982-1985

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Potassium tert-amylate Solvents: Toluene ; rt

1.2 Reagents: Oxygen Solvents: Benzene ; rt

1.2 Reagents: Oxygen Solvents: Benzene ; rt

Riferimento

- Expedient Syntheses of Neutral and Cationic Au(I)-NHC Complexes, Organometallics, 2017, 36(18), 3645-3653

Metodo di produzione 8

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 4 h, rt

Riferimento

- Dioxazoles, a new mild nitrene transfer reagent in gold catalysis: highly efficient synthesis of functionalized oxazoles, Chemical Communications (Cambridge, 2016, 52(37), 6324-6327

Metodo di produzione 9

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 5 min, rt

Riferimento

- Synthesis and Reactivity of Air-Stable N-Heterocyclic Carbene Gold(I) Bis(trifluoromethanesulfonyl)imidate Complexes, Organometallics, 2007, 26(19), 4704-4707

Metodo di produzione 10

Condizioni di reazione

Riferimento

- N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I) chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-7

Metodo di produzione 11

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 40 min, rt

Riferimento

- Structural Elucidation and Total Synthesis of Trichodermotin A, A Natural α-Glucosidase Inhibitor from Trichoderma asperellum, Chinese Journal of Chemistry, 2022, 40(18), 2219-2225

Metodo di produzione 12

Condizioni di reazione

1.1 Solvents: 1,2-Dichloroethane ; 20 min, rt

Riferimento

- A gold(I)-catalysed chemoselective three-component reaction between phenols, α-diazocarbonyl compounds and allenamides, Chemical Communications (Cambridge, 2020, 56(11), 1649-1652

Metodo di produzione 13

Condizioni di reazione

1.1 Solvents: 1,2-Dichloroethane ; 30 min, rt

Riferimento

- Gold-catalyzed rearrangement of allylic oxonium ylides: Efficient synthesis of highly functionalized dihydrofuran-3-ones, Angewandte Chemie, 2013, 52(15), 4198-4202

Metodo di produzione 14

Condizioni di reazione

1.1 Solvents: Benzene ; 6 h, rt

Riferimento

- New [Au(NHC)(OH)] Complexes for Silver-Free Protocols, Organometallics, 2014, 33(1), 421-424

Metodo di produzione 15

Condizioni di reazione

1.1 Solvents: Dichloromethane ; 1 h, rt

Riferimento

- Recyclable gold(I)-catalyzed oxidative cyclization of 1,4-diyn-3-ols leading to highly substituted 3-formylfurans, Journal of Organometallic Chemistry, 2022, 982,

Metodo di produzione 16

Condizioni di reazione

1.1 Solvents: Benzene-d6 ; 5 min, rt

Riferimento

- Gold-Acetonyl Complexes: From Side-Products to Valuable Synthons, Chemistry - A European Journal, 2015, 21(14), 5403-5412

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Raw materials

- 1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide

- Silver Bis(trifluoromethanesulfonyl)imide

- Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy-

- [1,3-Bis[2,6-bis(1-methylethyl)-4-[3-(triethoxysilyl)propyl]phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorogold

- (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid

- Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](2-oxopropyl)-

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Preparation Products

[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I) Letteratura correlata

-

1. Oxidative functionalization of yndiamides catalyzed by gold(i) or Br?nsted acid systems: computational study of mechanism, selectivity patterns, and effects of substituentsGuowei Yan,Ji Ma,Simeng Qi,Alexander M. Kirillov,Lizi Yang,Ran Fang Catal. Sci. Technol. 2024 14 689

-

Ramsha Iftikhar,Aqsa Mazhar,Muhammad Saqlain Iqbal,Faiza Zahid Khan,Syed Hassan Askary,Hifza Sibtain RSC Adv. 2023 13 10715

-

Lorena Escot,Sergio González-Granda,Vicente Gotor-Fernández,Iván Lavandera Org. Biomol. Chem. 2022 20 9650

-

Jing-Rui Zhao,Xiaolong Yuan,Zhaoyan Wang,Shiwu Chen,Zhan-Xin Zhang,Weihua Xue Org. Chem. Front. 2015 2 34

-

Qin Zeng,Li Zhang,Jieru Yang,Bing Xu,Yuanjing Xiao,Junliang Zhang Chem. Commun. 2014 50 4203

951776-24-2 ([1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)) Prodotti correlati

- 851988-27-7(N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide)

- 893985-81-4(N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopropanecarboxamide)

- 2229361-97-9({4-(morpholin-4-yl)methylphenyl}methanesulfonyl fluoride)

- 1179361-74-0(6-(Cyclohexyloxy)picolinimidamide hydrochloride)

- 332161-76-9(<br>2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(4-methoxy-2-nitro-ph enyl)-acetamide)

- 1478775-98-2(3-methyl-5-sulfamoylbenzamide)

- 2229462-68-2(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylethanimidamide)

- 175278-59-8(4,6-Dimethyl-1,3,5-triazin-2-amine hydrate)

- 1048675-86-0(5-[(3-chlorophenyl)amino]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione)

- 1695955-24-8(1,1-difluorobut-3-en-2-ol)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:951776-24-2)[1,3-Bis(2,6-di-i-propylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I)

Purezza:99%/99%

Quantità:1g/5g

Prezzo ($):295.0/1033.0